molecular formula C8H8F3NO B6255586 [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 451459-23-7

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Cat. No. B6255586
CAS RN: 451459-23-7
M. Wt: 191.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound involves several methods, including the reaction of 4-trifluoromethylpyridine with paraformaldehyde in the presence of a basic catalyst, the reaction of 4-trifluoromethylpyridine with formaldehyde in the presence of a palladium catalyst, and the reaction of 4-trifluoromethylpyridine with dimethyl sulfate in the presence of sodium methoxide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring with a trifluoromethyl group attached to the 4-position and a hydroxymethyl group attached to the 2-position of the ring .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

“[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” has a predicted boiling point of 191.1±35.0 °C and a predicted density of 1.362±0.06 g/cm3 . It is soluble in polar solvents such as methanol, ethanol, and water, but insoluble in nonpolar solvents such as hexane and toluene.

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety information for this compound includes the signal word “Warning” and hazard statements H302, H315, H319, H335. Precautionary statements include P261, P302+P352, P280, P305 +P351+P338 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol involves the conversion of 2,6-dimethyl-4-(trifluoromethyl)pyridine to the desired product through a series of reactions.", "Starting Materials": [ "2,6-dimethyl-4-(trifluoromethyl)pyridine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 2,6-dimethyl-4-(trifluoromethyl)pyridine with sodium borohydride in methanol to form [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol.", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the alcohol group.", "Step 3: Extraction of the protonated product with an organic solvent.", "Step 4: Neutralization of the organic layer with sodium hydroxide to deprotonate the product.", "Step 5: Separation of the product from the organic layer by extraction with water." ] }

CAS RN

451459-23-7

Molecular Formula

C8H8F3NO

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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